REACTION_SMILES
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[Br:19][CH2:20][CH2:21][CH2:22][CH2:23][C:24](=[O:25])[Cl:26].[CH3:27][CH2:28][O:29][C:30]([CH3:31])=[O:32].[CH3:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15].[Cl:16][CH2:17][Cl:18].[OH2:33].[OH:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1>>[O:1]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[C:24]([CH2:23][CH2:22][CH2:21][CH2:20][Br:19])=[O:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)CCCCBr
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OCc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(CCCCBr)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |